(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

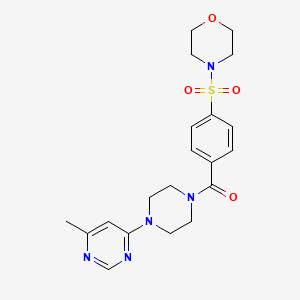

(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic small-molecule compound featuring a piperazine core linked to a pyrimidine ring and a sulfonyl-substituted morpholine group. Its structural complexity arises from the integration of three pharmacologically relevant motifs:

- Pyrimidine ring: A heterocyclic aromatic system common in nucleobases and kinase inhibitors.

- Piperazine: A six-membered ring with two nitrogen atoms, often used to enhance solubility and bioavailability in drug design.

- Morpholinosulfonyl group: A sulfonamide-linked morpholine moiety, which may influence target binding and metabolic stability.

Properties

IUPAC Name |

[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-16-14-19(22-15-21-16)23-6-8-24(9-7-23)20(26)17-2-4-18(5-3-17)30(27,28)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDPCEOJTUWTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 386.5 g/mol. Its structure features a piperazine ring substituted with a 6-methylpyrimidine and a morpholinosulfonyl phenyl group, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the piperazine and sulfonamide moieties suggests potential inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are critical in neurodegenerative diseases and bacterial infections, respectively .

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for its antibacterial properties, enhancing the compound's efficacy.

- Anticancer Potential : Research has shown that derivatives of piperazine can possess anticancer properties, potentially through the induction of apoptosis in cancer cells . This aspect warrants further investigation into the specific pathways influenced by this compound.

Biological Activity Data

A summary of the biological activities observed in related compounds is presented in Table 1.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperazine derivatives, it was found that those containing sulfonamide groups exhibited enhanced antibacterial activity. The compound demonstrated significant inhibition against Bacillus subtilis, suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Enzyme Inhibition Studies

A detailed analysis revealed that compounds similar to this compound showed promising results as acetylcholinesterase inhibitors, with IC50 values significantly lower than standard inhibitors like thiourea . This suggests potential applications in treating conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctiveness is highlighted through comparisons with analogs (Table 1).

Table 1. Key Structural and Functional Differences

Structural and Functional Insights

- Solubility and Bioavailability: The morpholinosulfonyl group in the target compound may improve aqueous solubility compared to analogs with trifluoromethyl or chloro substituents (e.g., compound 9), which are more lipophilic .

- Target Selectivity: The pyrimidine-piperazine scaffold is shared with kinase inhibitors (e.g., w3), but the morpholinosulfonyl group may confer unique binding interactions absent in triazole- or thienopyrimidine-based analogs .

- Metabolic Stability : Sulfonamide-linked morpholine groups, as seen in the target compound, are less prone to oxidative metabolism compared to methylpiperazine derivatives (e.g., w3) .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?

Answer: The synthesis involves multi-step organic reactions, typically starting with substituted piperazines and pyrimidine derivatives. Critical steps include:

- Coupling reactions : Use palladium catalysts (e.g., Suzuki-Miyaura) to link aromatic rings to the piperazine core .

- Sulfonylation : Introduce the morpholinosulfonyl group under anhydrous conditions with sulfonyl chlorides .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the final product with >95% purity .

Optimize reaction temperatures (e.g., reflux in ethanol or DMF) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

Answer:

- NMR Spectroscopy : H and C NMR are used to verify connectivity of the piperazine, pyrimidine, and morpholinosulfonyl groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperazine methylenes (δ 3.1–3.8 ppm) .

- X-ray Crystallography : Resolves the 3D conformation, confirming dihedral angles between the phenyl and pyrimidine rings (e.g., 45–60°) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 470.2) .

Q. What in vitro assays are recommended to evaluate this compound’s biological activity?

Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination via dose-response curves .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors like 5-HT) to measure K values .

- Cytotoxicity : MTT assays in cell lines (e.g., HEK-293) to assess viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How can conflicting bioactivity data across assay systems be systematically analyzed?

Answer:

- Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out technical artifacts .

- Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that may cause false negatives .

- Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance target affinity and reconcile discrepancies .

Q. What computational approaches predict binding interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., 5-HT), focusing on hydrogen bonds with the morpholinosulfonyl group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Develop regression models correlating substituent electronegativity with IC values (e.g., Hammett σ constants) .

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

Answer:

- Catalyst Screening : Test Pd/XPhos systems for Suzuki couplings to reduce catalyst loading (<5 mol%) and improve yields (>80%) .

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance safety and reproducibility .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.